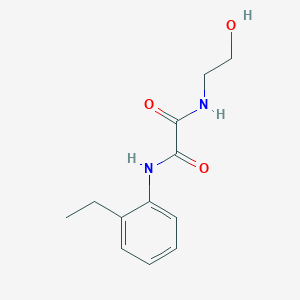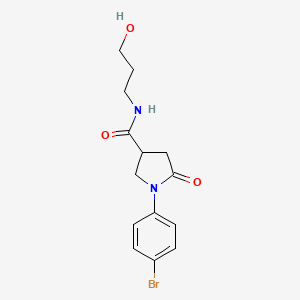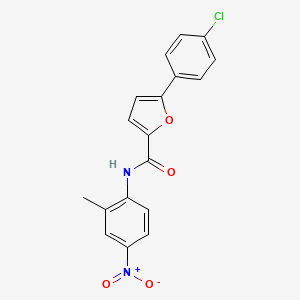![molecular formula C22H28N2O2 B4967050 N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NMPB is a selective antagonist of the nociceptin receptor, which is involved in pain perception and addiction. In
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use in pain research, as N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have analgesic effects in animal models. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been studied for its potential use in addiction research, as the nociceptin receptor has been implicated in addiction pathways.
作用機序
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is a selective antagonist of the nociceptin receptor, which is a G protein-coupled receptor that is involved in pain perception and addiction. By blocking the nociceptin receptor, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception and potentially modulate addiction pathways.
Biochemical and physiological effects:
Studies have shown that N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception in animal models, and may have potential as a treatment for chronic pain. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide.
実験室実験の利点と制限
One advantage of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its selectivity for the nociceptin receptor, which allows for targeted manipulation of pain and addiction pathways. Additionally, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. One area of focus could be on developing more water-soluble formulations of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide to improve its administration in experimental settings. Another potential direction could be on exploring the potential use of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide in the treatment of addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, and its potential as a treatment for chronic pain and other conditions.
合成法
The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)propylamine with 2-phenylethyl bromide to form 3-(2-phenylethyl)-4-morpholinylpropylamine. This compound is then reacted with benzoyl chloride to form N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been optimized to produce high yields and purity.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(23-13-6-14-24-15-17-26-18-16-24)21-10-5-4-9-20(21)12-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSLVUWHVYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)

![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)